(2-Chloro-6,7-difluoroquinolin-3-yl)methanol
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Overview
Description
(2-Chloro-6,7-difluoroquinolin-3-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of chloro and difluoro substituents on the quinoline ring, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6,7-difluoroquinoline.
Formylation: The quinoline derivative undergoes formylation to introduce a formyl group at the 3-position, yielding 2-chloro-6,7-difluoroquinoline-3-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6,7-difluoroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo further reduction to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Various substituted quinoline derivatives.
Oxidation: 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid.
Reduction: Reduced quinoline derivatives with altered functional groups.
Scientific Research Applications
(2-Chloro-6,7-difluoroquinolin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with various enzymes and receptors.
Industrial Applications: It is utilized in the development of agrochemicals and dyes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.
Receptor Binding: It may bind to specific receptors in cells, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol.
6,7-Difluoroquinoline: Lacks the chloro and hydroxymethyl groups but shares the difluoroquinoline core.
Fluoroquinolones: A class of antibiotics with a similar quinoline core but different substituents.
Uniqueness
This compound is unique due to the combination of chloro, difluoro, and hydroxymethyl groups on the quinoline ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
(2-chloro-6,7-difluoroquinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-3,15H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFSSEVPQSAJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1CO)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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